molecular formula C8H12 B1658558 (2-Methylbut-3-yn-2-yl)cyclopropane CAS No. 61422-95-5

(2-Methylbut-3-yn-2-yl)cyclopropane

Cat. No.: B1658558
CAS No.: 61422-95-5
M. Wt: 108.18
InChI Key: RIZYFRDWKXQNFS-UHFFFAOYSA-N
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Description

(2-Methylbut-3-yn-2-yl)cyclopropane is an organic compound with the molecular formula C8H12. It is characterized by a cyclopropane ring substituted with a 2-methylbut-3-yn-2-yl group. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylbut-3-yn-2-yl)cyclopropane typically involves the cyclopropanation of an alkyne precursor. One common method is the reaction of 2-methylbut-3-yn-2-ol with a cyclopropanating agent such as diiodomethane in the presence of a zinc-copper couple. The reaction conditions usually require an inert atmosphere and a solvent like tetrahydrofuran (THF) to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring safety measures for handling reactive intermediates and products.

Chemical Reactions Analysis

Types of Reactions

(2-Methylbut-3-yn-2-yl)cyclopropane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Hydrogenation of the alkyne group using catalysts such as palladium on carbon can yield the corresponding alkane.

    Substitution: The cyclopropane ring can undergo nucleophilic substitution reactions, especially under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydroxide (NaOH) or hydrochloric acid (HCl) in an appropriate solvent.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alkanes.

    Substitution: Various substituted cyclopropane derivatives.

Scientific Research Applications

(2-Methylbut-3-yn-2-yl)cyclopropane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Methylbut-3-yn-2-yl)cyclopropane involves its interaction with molecular targets through its reactive alkyne and cyclopropane groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on enzymes or other biomolecules, potentially altering their function. The exact pathways and molecular targets depend on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylacetylene: Similar in having a cyclopropane ring and an alkyne group.

    2-Methyl-3-butyn-2-ol: Shares the 2-methylbut-3-yn-2-yl group but lacks the cyclopropane ring.

    Cyclopropylmethylamine: Contains a cyclopropane ring with a different substituent.

Properties

IUPAC Name

2-methylbut-3-yn-2-ylcyclopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12/c1-4-8(2,3)7-5-6-7/h1,7H,5-6H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIZYFRDWKXQNFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#C)C1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30710988
Record name (2-Methylbut-3-yn-2-yl)cyclopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30710988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61422-95-5
Record name (2-Methylbut-3-yn-2-yl)cyclopropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30710988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Methylbut-3-yn-2-yl)cyclopropane
Reactant of Route 2
(2-Methylbut-3-yn-2-yl)cyclopropane
Reactant of Route 3
(2-Methylbut-3-yn-2-yl)cyclopropane
Reactant of Route 4
(2-Methylbut-3-yn-2-yl)cyclopropane
Reactant of Route 5
(2-Methylbut-3-yn-2-yl)cyclopropane
Reactant of Route 6
(2-Methylbut-3-yn-2-yl)cyclopropane

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